molecular formula C17H17N3O2S B2552381 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396850-05-7

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No. B2552381
CAS RN: 1396850-05-7
M. Wt: 327.4
InChI Key: YGAFMCNCTYDXQV-UHFFFAOYSA-N
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Description

The compound “3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one” is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in recent years . A series of THIQ-3-carboxylic acid derivatives was designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates .


Molecular Structure Analysis

The molecular structure of THIQ derivatives can be analyzed using diverse spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR . These techniques can easily identify their main spectral features.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of THIQ derivatives often involve isomerization of iminium intermediate (exo/endo isomerization) . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of THIQ derivatives can vary. For example, 1,2,3,4-Tetrahydroisoquinoline has a melting point of -30 °C and a boiling point of 232-233 °C .

Scientific Research Applications

Anti-Infective Agents:

Neurodegenerative Disorders:
Structural–Activity Relationship (SAR):
Synthetic Strategies:

Asymmetric Catalysis

THIQ-containing molecules serve as chiral scaffolds in asymmetric catalysis. Their unique structural features make them valuable for creating enantioselective reactions . Researchers explore their use in:

Enantioselective Transformations:

Endogenous Amines

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, occurs naturally in the brain. It has been studied for its potential role in neurodegenerative disorders .

Reagent in Organic Synthesis

Safety and Hazards

The safety and hazards associated with THIQ derivatives can vary. For example, 1,2,3,4-Tetrahydroisoquinoline has several hazard statements including H301, H310, H314, H332, H371, and H412 .

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-15-5-7-18-17-20(15)10-14(11-23-17)16(22)19-8-6-12-3-1-2-4-13(12)9-19/h1-5,7,14H,6,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAFMCNCTYDXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3CN4C(=O)C=CN=C4SC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

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